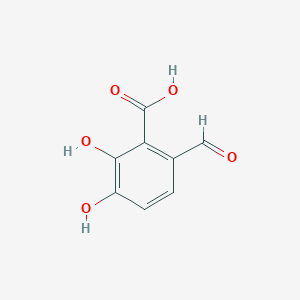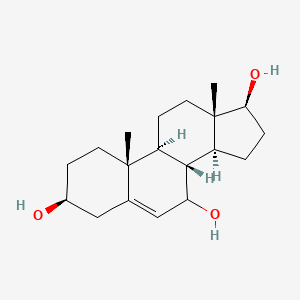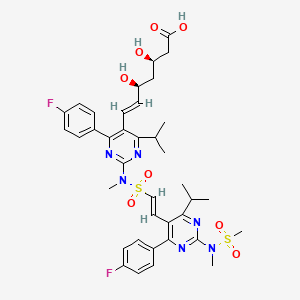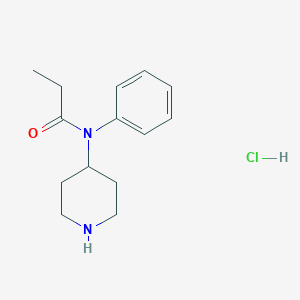![molecular formula C38H46F2N6O9S2 B3325841 Rosuvastatin calcium impurity E [EP] CAS No. 2226413-61-0](/img/structure/B3325841.png)
Rosuvastatin calcium impurity E [EP]
Overview
Description
Rosuvastatin calcium impurity E [EP] is a byproduct found in the synthesis and degradation of rosuvastatin calcium, a lipid-lowering agent used to treat hypercholesterolemia. Rosuvastatin calcium is a member of the statin class of medications, which inhibit the enzyme HMG-CoA reductase, thereby reducing cholesterol levels in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rosuvastatin calcium impurity E involves multiple steps, including the use of various reagents and catalysts. The specific synthetic routes and reaction conditions for impurity E are not widely documented in public literature. it is known that the synthesis of rosuvastatin calcium itself involves complex organic reactions, including esterification, reduction, and cyclization .
Industrial Production Methods
Industrial production of rosuvastatin calcium and its impurities, including impurity E, typically involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process is optimized to minimize the formation of impurities while maximizing the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Rosuvastatin calcium impurity E can undergo various chemical reactions, including:
Oxidation: Impurity E can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert impurity E into other related compounds.
Substitution: Substitution reactions can occur, leading to the formation of new derivatives of impurity E.
Common Reagents and Conditions
Common reagents used in the reactions involving impurity E include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of impurity E depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of impurity E .
Scientific Research Applications
Rosuvastatin calcium impurity E is primarily studied in the context of pharmaceutical research to understand its formation, stability, and potential impact on the efficacy and safety of rosuvastatin calcium formulations. It is also used as a reference standard in analytical methods to ensure the quality and purity of rosuvastatin calcium products .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rosuvastatin calcium impurity E include other impurities found in rosuvastatin calcium formulations, such as impurity A, impurity B, impurity C, and impurity D. These impurities share structural similarities with rosuvastatin calcium and can arise from similar synthetic routes .
Uniqueness
Rosuvastatin calcium impurity E is unique in its specific chemical structure and formation pathway. Its presence and concentration in rosuvastatin calcium formulations are closely monitored to ensure the safety and efficacy of the drug .
Properties
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46F2N6O9S2/c1-21(2)33-29(17-16-27(47)18-28(48)19-31(50)51)35(23-8-12-25(39)13-9-23)43-38(41-33)46(6)57(54,55)20-30(49)32-34(22(3)4)42-37(45(5)56(7,52)53)44-36(32)24-10-14-26(40)15-11-24/h8-17,21-22,27-28,30,47-49H,18-20H2,1-7H3,(H,50,51)/b17-16+/t27-,28-,30?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNOQUFUVPRSK-KTLASYKKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46F2N6O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2226413-61-0 | |
| Record name | (3R,5S,6E)-7-(4-(4-Fluorophenyl)-2-(((2-(4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl)-2-hydroxyethyl)sulfonyl)(methyl)amino)-6-(1-methylethyl)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2226413610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,5S,6E)-7-(4-(4-FLUOROPHENYL)-2-(((2-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-2-(METHYL(METHYLSULFONYL)AMINO)PYRIMIDIN-5-YL)-2-HYDROXYETHYL)SULFONYL)(METHYL)AMINO)-6-(1-METHYLETHYL)PYRIMIDIN-5-YL)-3,5-DIHYDROXYHEPT-6-ENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DWS9BK2LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate](/img/structure/B3325787.png)
![2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide](/img/structure/B3325795.png)





![2-Methyl-2-azabicyclo[2.2.2]octan-6-ol](/img/structure/B3325831.png)




